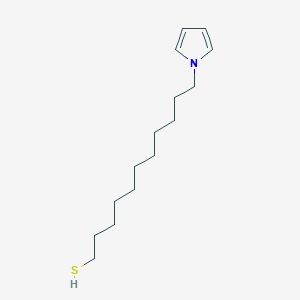

11-(1H-pyrrol-1-yl)undecane-1-thiol

Description

Context and Significance of Alkylthiols in Materials Science

Alkylthiols are organic compounds containing a long alkyl chain and a thiol functional group. Their significance in materials science stems primarily from their ability to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, copper, and platinum. sigmaaldrich.comnih.gov This self-assembly process is driven by the strong, semi-covalent bond that forms between the sulfur atom of the thiol group and the metal surface, an interaction with a bond strength of approximately 45 kcal/mol on gold. sigmaaldrich.com

Once anchored, the alkyl chains, through van der Waals interactions, pack together into a dense, quasi-crystalline structure. uh.edu This process creates a robust and well-defined organic thin film, typically one molecule thick, that effectively modifies the surface properties of the underlying material. acs.org The thickness and properties of these films can be precisely controlled by adjusting the length of the alkyl chain. nih.gov

The ability to tailor surface properties makes alkylthiol SAMs invaluable in a wide range of applications. They are used to create surfaces with controlled wettability, adhesion, and friction. In electronics, they serve as components in molecular electronic devices and sensors. acs.org Furthermore, they are employed as protective coatings to prevent corrosion and as platforms for studying interfacial phenomena at the molecular level. acs.orgnih.gov

Table 1: Applications of Alkylthiols in Materials Science

| Application Area | Function of Alkylthiol SAMs |

|---|---|

| Nanofabrication | Serve as ultrathin resist layers for lithography. |

| Sensors | Act as a stable matrix for immobilizing receptor molecules for chemical and biological sensing. acs.org |

| Corrosion Inhibition | Form a dense, protective barrier on metal surfaces to prevent oxidation and corrosion. nih.gov |

| Molecular Electronics | Function as dielectric layers or components of molecular wires and junctions. acs.org |

| Tribology | Modify surfaces to reduce friction and wear. |

| Biomaterials | Create biocompatible or bio-repellent surfaces by controlling protein adsorption and cell adhesion. |

Overview of Functionalized Alkylthiols in Surface Chemistry

While simple alkylthiols are useful for modifying the physical properties of a surface, the introduction of a functional group at the terminus of the alkyl chain—creating a functionalized alkylthiol—vastly expands their utility in surface chemistry. This terminal group dictates the chemical reactivity and specific interactions of the modified surface.

By choosing a specific functional group, scientists can design surfaces with precise chemical properties for targeted applications. For instance, attaching a hydrophilic group like a carboxylic acid or oligo(ethylene glycol) can render a surface resistant to non-specific protein adsorption, a critical feature for biomedical implants and biosensors. Conversely, attaching a hydrophobic group like a fluorocarbon can create highly water-repellent surfaces. uh.edu

Functionalized alkylthiols are foundational to "click chemistry" on surfaces, where reactive terminal groups like azides or alkynes are used to covalently attach other molecules, such as proteins, DNA, or synthetic polymers, in a highly specific and efficient manner. This bottom-up approach allows for the construction of complex, multifunctional surfaces with molecular-level precision. These engineered surfaces are central to advancements in fields ranging from diagnostics and drug delivery to catalysis and materials science. nih.gov

Table 2: Examples of Functional Groups on Alkylthiols and Their Roles in Surface Chemistry

| Terminal Functional Group | Chemical Formula | Primary Role/Application |

|---|---|---|

| Carboxylic Acid | -COOH | Provides a negative charge at neutral pH; used for immobilizing biomolecules via amide coupling. |

| Amine | -NH₂ | Provides a positive charge at neutral pH; serves as a reactive site for coupling reactions. |

| Hydroxyl | -OH | Increases hydrophilicity; can be used for further chemical modification. |

| Biotin (B1667282) | -C₁₀H₁₆N₂O₃S | Used for highly specific, non-covalent binding of streptavidin and avidin (B1170675) proteins. |

| Azide | -N₃ | A key component in "click chemistry" (azide-alkyne cycloaddition) for attaching a wide variety of molecules. |

| Pyrrole (B145914) | -C₄H₄N | Introduces electroactive properties; can be polymerized to form conductive films. nih.govtdl.org |

Research Relevance of the Pyrrole Moiety in Designed Chemical Systems

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. tdl.org Its unique electronic structure makes it a valuable building block in a wide array of designed chemical systems. The pyrrole ring is electron-rich, which allows it to participate in various chemical reactions and to interact with other molecules through π-π stacking interactions. utwente.nlpolimi.it

In materials science, the most prominent application of pyrrole is as the monomer for polypyrrole, an intrinsically conducting polymer. tdl.org This property is leveraged in the development of organic electronics, sensors, and antistatic coatings. Functionalizing surfaces with pyrrole moieties can impart conductivity or serve as a precursor for the in-situ polymerization of a conductive film. nih.gov

The pyrrole ring is also a common structural motif in many biologically active molecules and natural products, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. uh.edu This biological relevance has inspired its use in medicinal chemistry and in the design of biomaterials. Pyrrole derivatives have been investigated for a vast range of pharmacological activities. nih.gov In designed chemical systems, the pyrrole moiety can be used to mimic biological recognition sites or to create surfaces that interact specifically with biological systems. Its ability to bond with carbon surfaces also makes it a useful coupling agent in composite materials. utwente.nlpolimi.it

Table 3: Significance of the Pyrrole Moiety in Various Systems

| Field | Significance of Pyrrole | Example(s) |

|---|---|---|

| Conducting Polymers | Monomer for the synthesis of polypyrrole, a conductive polymer. tdl.org | Organic light-emitting diodes (OLEDs), sensors, supercapacitors. |

| Natural Products | Core structure of vital biological molecules. uh.edu | Heme, chlorophyll, vitamin B12. |

| Medicinal Chemistry | A key pharmacophore in many synthetic drugs. nih.gov | Atorvastatin (Lipitor), various anticancer and antimicrobial agents. |

| Supramolecular Chemistry | Participates in non-covalent interactions like π-π stacking and hydrogen bonding. | Porphyrin-based molecular assemblies. |

| Composite Materials | Acts as a coupling agent to improve adhesion between different material phases. utwente.nl | Carbon fiber reinforced polymers. |

Structural Features and Research Utility of 11-(1H-pyrrol-1-yl)undecane-1-thiol as a Functionalized Alkylthiol

This compound integrates the key features of its constituent parts into a single, highly functional molecule for surface engineering. Its structure is purpose-built for creating functional self-assembled monolayers (SAMs).

The Thiol Headgroup (-SH): This group serves as the molecular anchor, forming a strong and stable bond with gold and other noble metal surfaces, initiating the self-assembly process. sigmaaldrich.com

The Undecane (B72203) Chain (-C₁₁H₂₂-): An eleven-carbon chain is sufficiently long to allow for strong van der Waals forces between adjacent molecules, promoting the formation of a densely packed and well-ordered monolayer. sigmaaldrich.com This chain acts as a precise spacer, separating the functional pyrrole group from the substrate surface.

The Terminal Pyrrole Moiety (-C₄H₄N): As the outermost component of the SAM, the pyrrole ring defines the chemistry of the new surface. It provides a reactive and electroactive interface. rsc.org

The primary research utility of this compound is to create surfaces functionalized with pyrrole groups. These surfaces can then be used as platforms for the electrochemical polymerization of polypyrrole, effectively growing a conductive polymer film directly from the surface with strong covalent linkage. This is advantageous for creating robust organic electronic components. Additionally, the pyrrole-terminated surface can be used to study interactions between the pyrrole ring and other molecules, including its potential use in sensors or as a model for biological surfaces. nih.govaps.org The combination of a reliable anchoring mechanism, a well-defined spacer, and a versatile functional group makes this compound a powerful tool for advanced materials research.

Table 4: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇NS |

| Molecular Weight | 253.45 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| Density | 0.928 g/mL at 25 °C |

| Refractive Index | n20/D 1.506 |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Atorvastatin |

| Pyrrole |

| Thioacetic acid |

| (1-mercapto-11-undecyl)tetra(ethylene glycol) |

| Mercaptohexadecane |

| Polypyrrole |

| Biotin |

| Streptavidin |

| Avidin |

| cis-perfluorodecalin |

| 11-perfluoroheptyl-1-undecanol |

| Nitrobenzene |

| n-hexanethiol |

| 6-[2′,5′-di(2″-thienyl)pyrrol-1′-yl]hexanethiol |

| Uracil |

| 11-amino-1-undecanethiol hydrochloride |

| Poly(pyrrole-N-propanoic acid) |

| Thiophene |

| Dodecyl phosphonic acid |

| Phosphoundecanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

11-pyrrol-1-ylundecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NS/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16/h9-10,13-14,17H,1-8,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDNIFVXOIKYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599856 | |

| Record name | 11-(1H-Pyrrol-1-yl)undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141779-05-7 | |

| Record name | 11-(1H-Pyrrol-1-yl)undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141779-05-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Considerations for 11 1h Pyrrol 1 Yl Undecane 1 Thiol

Precursor Selection and Reaction Pathways in Synthesis

The successful synthesis of 11-(1H-pyrrol-1-yl)undecane-1-thiol hinges on a logical and efficient synthetic route, which begins with the judicious selection of starting materials. A common and effective strategy involves a two-part approach: first, the attachment of the pyrrole (B145914) ring to an eleven-carbon chain, and second, the introduction of the thiol group at the terminus of this chain.

A plausible and widely utilized precursor for this synthesis is 11-bromo-1-undecanol . This bifunctional molecule offers two distinct reactive sites: a hydroxyl group (-OH) and a bromine atom (-Br), allowing for sequential and selective functionalization.

Nucleophilic Substitution Approaches for Pyrrole Moiety Introduction

The introduction of the pyrrole moiety is typically achieved through a nucleophilic substitution reaction, specifically an N-alkylation of the pyrrole ring. In this reaction, the pyrrole anion acts as a nucleophile, attacking the electrophilic carbon atom of the undecyl chain.

A common method involves the deprotonation of pyrrole using a suitable base to form the pyrrolide anion. This is followed by the reaction with a halo-functionalized undecane (B72203) derivative. While 11-bromoundecane could be used, a more strategic approach involves utilizing 11-bromo-1-undecanol. The hydroxyl group in this precursor is less reactive than the bromide under the conditions of N-alkylation, allowing for the selective attachment of the pyrrole ring first.

The reaction can be summarized as follows:

Deprotonation of Pyrrole: Pyrrole is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This generates the nucleophilic pyrrolide anion.

N-Alkylation: The pyrrolide anion is then reacted with 11-bromo-1-undecanol. The pyrrolide nitrogen attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the N-alkylated product, 11-(1H-pyrrol-1-yl)undecan-1-ol .

This two-step, one-pot synthesis is a cornerstone of forming the carbon-nitrogen bond essential for the final product.

Thiol Group Incorporation Methodologies

With the pyrrole moiety successfully attached, the next critical step is the conversion of the terminal hydroxyl group of 11-(1H-pyrrol-1-yl)undecan-1-ol into a thiol group. This transformation can be accomplished through several methodologies, often involving the initial conversion of the alcohol to a better leaving group, followed by substitution with a sulfur nucleophile.

A frequently employed strategy involves a two-step process:

Activation of the Hydroxyl Group: The terminal alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This forms the intermediate 11-(1H-pyrrol-1-yl)undecyl tosylate or mesylate .

Nucleophilic Substitution with a Thiolating Agent: The resulting tosylate or mesylate is then treated with a sulfur nucleophile. Common reagents for this step include sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The use of thiourea is often preferred as it can minimize the formation of disulfide byproducts. The reaction with thiourea forms an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol, This compound .

An alternative, more direct approach involves the Mitsunobu reaction, where the alcohol is reacted with a thiolating agent like thioacetic acid in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a thioacetate (B1230152) intermediate, which can then be hydrolyzed to the thiol.

Optimized Synthetic Protocols and Yield Enhancement

Impact of Reaction Conditions on Product Purity and Yield

The efficiency of the N-alkylation of pyrrole is highly dependent on the choice of base, solvent, and temperature. Strong, non-nucleophilic bases like sodium hydride are often preferred to ensure complete deprotonation of pyrrole without competing side reactions. The choice of a polar aprotic solvent like DMF or THF is crucial for solvating the pyrrolide anion and facilitating the SN2 reaction. Reaction temperatures are typically kept moderate to avoid potential side reactions.

Similarly, for the conversion of the alcohol to the thiol, the reaction conditions play a vital role. During the tosylation or mesylation step, anhydrous conditions are necessary to prevent hydrolysis of the sulfonyl chloride reagent. The subsequent nucleophilic substitution with the sulfur source is often favored by polar solvents that can dissolve the ionic reagents.

Below is a table summarizing the typical reaction conditions that can be optimized for key steps in the synthesis:

| Reaction Step | Parameter | Typical Conditions | Impact on Yield and Purity |

| N-Alkylation of Pyrrole | Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Stronger bases lead to more complete deprotonation and higher yields. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents facilitate the SN2 reaction. | |

| Temperature | Room temperature to slightly elevated (e.g., 50-60 °C) | Higher temperatures can increase reaction rate but may lead to side products. | |

| Thiol Incorporation | Leaving Group | Tosylate, Mesylate | Good leaving groups are essential for efficient nucleophilic substitution. |

| Sulfur Source | Sodium Hydrosulfide (NaSH), Thiourea | Thiourea can help minimize disulfide formation. | |

| Solvent | Ethanol, Methanol | Polar protic solvents are suitable for dissolving the sulfur nucleophile. | |

| Temperature | Reflux | Elevated temperatures are often required to drive the substitution reaction to completion. |

Strategies for Side Product Mitigation (e.g., Disulfide Formation)

A significant challenge in the synthesis of thiols is their propensity to oxidize to form disulfides. This is particularly problematic during the workup and purification stages when the thiol is exposed to air. Several strategies can be employed to mitigate the formation of the corresponding disulfide, bis(11-(1H-pyrrol-1-yl)undecyl) disulfide .

Use of Thiourea: As mentioned earlier, using thiourea as the sulfur nucleophile followed by hydrolysis is a common method to avoid the direct use of sulfide (B99878) salts which can be more readily oxidized.

Inert Atmosphere: Performing the reaction, workup, and purification steps under an inert atmosphere of nitrogen or argon can significantly reduce oxidation.

Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen is also beneficial.

Reducing Agents: During workup, the addition of a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can help to reduce any disulfide that may have formed back to the thiol.

Acidic Workup: Maintaining a slightly acidic pH during the aqueous workup can help to keep the thiol in its protonated form, which is less susceptible to oxidation than the thiolate anion.

Advanced Purification Techniques for High-Purity Compound Acquisition

Achieving a high degree of purity for this compound is critical, especially for its application in forming well-ordered self-assembled monolayers. The presence of impurities, such as the starting alcohol, the disulfide byproduct, or other reagents, can disrupt the packing and ordering of the monolayer.

Column chromatography is the primary method for purifying the final product and its intermediates. Silica (B1680970) gel is the most common stationary phase. The choice of eluent is crucial for achieving good separation. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or dichloromethane, is often effective.

For the purification of the final thiol, it is important to take precautions to prevent on-column oxidation. This can include using degassed solvents and, in some cases, adding a small amount of a reducing agent to the eluent.

The purity of the final compound is typically assessed using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the S-H stretch of the thiol.

By employing a combination of a well-designed synthetic route, optimized reaction conditions, and rigorous purification techniques, this compound can be obtained in high yield and purity, ready for its application in the fabrication of advanced materials.

Silica Gel Chromatography

Silica gel chromatography is a fundamental purification technique in organic synthesis, employed to separate compounds based on their polarity. For this compound, this method is instrumental in isolating the target molecule from unreacted starting materials and side products generated during its synthesis.

The general procedure involves dissolving the crude synthetic product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. A carefully selected solvent system, known as the eluent, is then passed through the column. The separation mechanism relies on the differential adsorption of the compounds onto the polar silica gel stationary phase.

For a molecule like this compound, which possesses a nonpolar undecane chain and a more polar pyrrole head group and a thiol functional group, the choice of eluent is crucial. A typical eluent system would be a mixture of a nonpolar solvent, such as hexane, and a slightly more polar solvent, like ethyl acetate. By gradually increasing the proportion of the more polar solvent (gradient elution), compounds are selectively eluted from the column based on their polarity. Less polar impurities will travel down the column faster, while the desired, moderately polar product will elute later. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Illustrative Parameters for Silica Gel Chromatography of Alkanethiols

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent system that carries the mixture through the column. | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1) |

| Loading Technique | Method of applying the sample to the column. | Dry loading or wet loading |

| Elution Method | The process of washing compounds through the column. | Gradient or isocratic elution |

Recrystallization from Methanol

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the desired compound and the impurities in a particular solvent at different temperatures. For this compound, which is a liquid at room temperature sigmaaldrich.comsigmaaldrich.com, this technique would be applicable if it were a solid at lower temperatures or if a solid derivative were formed for purification purposes.

Assuming a scenario where the compound can be solidified, the process would involve dissolving the impure compound in a minimum amount of hot methanol. Methanol is chosen for its ability to dissolve the compound at high temperatures and for the compound to be less soluble at lower temperatures. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, ideally remain dissolved in the solvent. The purified crystals are then collected by filtration.

The effectiveness of recrystallization is highly dependent on the choice of solvent and the cooling rate. A slow cooling process generally yields larger and purer crystals.

Table 2: General Principles of Recrystallization

| Step | Description | Key Considerations |

| Solvent Selection | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | The polarity of the solvent should be matched with the compound. |

| Dissolution | The impure compound is dissolved in the minimum amount of hot solvent to create a saturated solution. | Using excess solvent will reduce the yield. |

| Cooling | The hot solution is allowed to cool slowly and undisturbed. | Slow cooling promotes the formation of pure, well-defined crystals. |

| Filtration | The purified crystals are separated from the mother liquor containing dissolved impurities. | Vacuum filtration is typically used for efficient separation. |

| Drying | The collected crystals are dried to remove any residual solvent. | Drying should be done at a temperature below the melting point of the compound. |

This table outlines the general principles of recrystallization, as specific protocols for this compound are not detailed in the provided search results.

Implications of Purity on Downstream Applications (e.g., SAM Formation)

The purity of this compound is of utmost importance for its primary application in the formation of self-assembled monolayers (SAMs) on gold surfaces. SAMs are highly ordered molecular assemblies, and their structural integrity and functional properties are directly influenced by the purity of the precursor thiol.

Even small amounts of impurities can introduce defects into the monolayer, disrupting the long-range order and compromising the desired surface properties. For instance, dialkyl disulfide, a common impurity in thiol synthesis, can co-adsorb on the gold surface. While the resulting surface may be chemically similar, it can lead to a higher density of defects and a less organized monolayer compared to one formed from a pure thiol.

The presence of impurities with different chain lengths or functional groups can also lead to a disordered monolayer. Shorter-chain thiol impurities will create voids and disrupt the van der Waals interactions between the longer undecane chains of this compound, which are crucial for the formation of a densely packed and well-ordered SAM. Impurities with different end-groups will alter the surface chemistry and functionality.

A high-purity this compound, typically with an assay of 96% or higher, is therefore essential to ensure the formation of a uniform and well-defined SAM with reproducible properties sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The terminal pyrrole groups are intended to form a conductive monolayer on various surfaces, and the presence of impurities could significantly hinder this conductivity and other desired electrochemical properties sigmaaldrich.comsigmaaldrich.com.

Self Assembled Monolayers Sams of 11 1h Pyrrol 1 Yl Undecane 1 Thiol

Formation Mechanisms and Principles on Substrate Surfaces

The formation of SAMs is a spontaneous process driven by the strong chemical interaction between the thiol headgroup of the PUT molecule and the substrate surface. interchim.fr This initial chemisorption is followed by intermolecular interactions, such as van der Waals forces, which align the molecules into a crystalline-like film. interchim.fr

The adsorption of thiols onto gold surfaces is a well-studied phenomenon. While specific kinetic data for 11-(1H-pyrrol-1-yl)undecane-1-thiol is not extensively detailed in the provided results, the general principles of thiol adsorption on gold are applicable. The process is typically rapid, with the kinetics influenced by factors such as the concentration of the thiol solution and the temperature. rsc.orgpsu.edumerckmillipore.com For instance, studies on other thiols have shown that the rate of adsorption increases with higher thiol concentrations. psu.edu

The thermodynamics of SAM formation are also a key consideration. The Gibbs free energy of adsorption (ΔG⁰) for the interaction of molecules with a surface provides insight into the spontaneity and strength of the binding. For example, in a related system involving a molecularly imprinted polypyrrole layer on a PUT SAM, the ΔG⁰ for glyphosate (B1671968) interaction was determined to be -19.51 ± 0.15 kJ/mol, indicating a spontaneous interaction. nih.gov This highlights the thermodynamic favorability of molecular interactions with these functionalized surfaces. The formation of SAMs is an exothermic process, driven by the strong thiol-gold bond and the ordering of the alkyl chains.

The foundation of SAM formation on gold substrates is the robust interaction between the sulfur atom of the thiol group and the gold surface atoms. interchim.frdiva-portal.org This interaction is a strong chemisorption, with an estimated energy of 160-190 kJ/mol, and is the primary driving force for the self-assembly process. diva-portal.org This strong bond leads to the immobilization of the thiol molecules on the gold surface. diva-portal.org The self-assembly process for alkylthiols on gold begins with this strong chemical interaction, which forces the thiolate molecule to adsorb in a way that is commensurate with the gold lattice structure. interchim.fr Following this initial binding, lateral interactions between the alkyl chains, primarily van der Waals forces, promote the ordering and alignment of the molecules into a densely packed, crystalline-like monolayer. interchim.fr

Structural Characterization and Ordering of SAMs

The structure of SAMs formed from this compound is complex and can be influenced by several factors. These SAMs can exist in both disordered and ordered states. kaist.ac.kr

The molecular structure of this compound, specifically the presence of the terminal pyrrole (B145914) group and the undecane (B72203) alkyl chain, plays a crucial role in the ordering of the SAM. The pyrrole end-groups can have strong dipole-dipole interactions, which are thought to create a kinetic barrier to the formation of a well-ordered phase at room temperature. kaist.ac.kr This results in the initial formation of a disordered SAM. kaist.ac.kr The long alkyl chain, however, provides the necessary van der Waals interactions to facilitate ordering under certain conditions. kaist.ac.kr

SAMs of this compound that are disordered when formed at room temperature can be induced to form an ordered phase through either thermal annealing or by the influence of a scanning tunneling microscope (STM) tip. kaist.ac.kr

Thermal Annealing: Heating the SAM to approximately 70°C can globally transform the disordered monolayer into a quasi-ordered phase. kaist.ac.kr This process provides the necessary thermal energy to overcome the kinetic barriers created by the pyrrole group interactions, allowing the alkyl chains to pack more efficiently. kaist.ac.kr Studies on other thiol SAMs have also shown that thermal annealing can lead to the formation of large, defect-free terraces. mpg.de However, the structural changes upon annealing can be significantly different for various types of thiols. mdpi.comnih.gov

STM-Induced Ordering: Repetitive scanning with an STM tip over a specific area can locally induce an ordered structure within the disordered SAM. kaist.ac.kr An STM topograph of a PyC11SH SAM showed ordering after scanning for 10 minutes. kaist.ac.kr This effect is thought to be influenced by electronic or electrostatic interactions between the STM tip and the pyrrole end-groups, in addition to mechanical interactions. kaist.ac.kr It has been observed in other systems that STM can induce phase changes and even light emission in thiol-based SAMs. researchgate.net

The ordered phase, whether achieved through thermal annealing or STM scanning, is characterized by small domains of molecular rows. kaist.ac.kr

In the ordered phase of pyrrolyl-terminated alkanethiol SAMs, the molecules arrange into rows. For a closely related molecule, 12-(1H-pyrrol-1-yl)dodecane-1-thiol (PyC12SH), the inter-row corrugation period was measured to be approximately 1.47 ± 0.07 nm. kaist.ac.kr Based on experimental results, a (5 x √3)rect structure has been proposed for the ordered SAM, which corresponds to a row corrugation period of 1.44 nm. kaist.ac.kr

The packing density of these SAMs is also a key characteristic. The proposed (5 x √3)rect structure suggests a surface molecular coverage that is about 90% of that found in close-packed alkanethiol SAMs, indicating a molecular deficiency of approximately 10%. kaist.ac.kr This lower packing density is attributed to the steric hindrance and intermolecular interactions of the bulky pyrrole terminal groups. kaist.ac.kr

Electrochemical and Interfacial Studies of 11 1h Pyrrol 1 Yl Undecane 1 Thiol Systems

Electropolymerization of Pyrrole (B145914) on SAM-Modified Electrodes

The formation of a robust and well-defined polypyrrole film on an electrode surface is highly dependent on the initial stages of polymerization. Utilizing a SAM of 11-(1H-pyrrol-1-yl)undecane-1-thiol on a gold substrate provides a molecularly-defined surface that directs the deposition process. The terminal pyrrole units of the SAM act as anchor points, promoting adhesion and influencing the morphology of the resulting polymer film.

The electropolymerization of pyrrole on an electrode modified with a this compound SAM follows a mechanism of oxidative polymerization, which is initiated at the terminal pyrrole groups of the monolayer. rsc.orgresearchgate.net The generally accepted mechanism involves several key steps:

Oxidation: The process begins with the electrochemical oxidation of both the pyrrole monomers in the solution and the terminal pyrrole units of the SAM at the electrode surface. This oxidation removes an electron to form a pyrrole radical cation. researchgate.net

Dimerization: Two radical cations then couple, typically at the α-positions (2 and 5 carbons) of the pyrrole rings, to form a dimer. This coupling is followed by the expulsion of two protons to re-establish the aromaticity of the rings, resulting in a neutral bipyrrole molecule. researchgate.net

Chain Propagation: The newly formed dimer has a lower oxidation potential than the monomer. It is therefore readily oxidized to its radical cation, which can then react with other pyrrole radical cations (either from the solution or adjacent SAM molecules). This process of oxidation, coupling, and deprotonation continues, leading to the growth of oligomers and eventually the polypyrrole polymer chain. researchgate.net

The presence of the pyrrolyl-terminated SAM is crucial as it localizes the initial polymerization steps at the electrode surface, acting as a template. This leads to a more controlled deposition and enhances the adhesion of the PPy film to the substrate compared to polymerization on a bare electrode. epa.gov

The this compound SAM exerts significant control over the nucleation and subsequent growth of the PPy film. The terminal pyrrole groups act as preferential sites for nucleation, meaning the initial polymer formation occurs on the SAM rather than on the underlying gold substrate. epa.gov This templating effect generally leads to a more uniform and homogeneous polymer film.

The dynamics of nucleation and growth can be categorized based on electrochemical data, particularly current-time transients recorded during potentiostatic deposition. The growth mechanism is influenced by factors such as the applied potential and the integrity of the SAM. mdpi.comresearchgate.net

2D vs. 3D Growth: At lower polymerization potentials, the growth may follow a three-dimensional (3D) model with progressive nucleation, where new nuclei form and grow over time. At higher potentials, the mechanism can shift to a two-dimensional (2D) growth model with instantaneous nucleation, where all nuclei form at once at the beginning of the process and then grow laterally. mdpi.comacs.org

Influence of SAM Integrity: A well-ordered, defect-free SAM promotes uniform, layer-by-layer (2D) growth. However, if the SAM contains pinholes or defects, these sites can act as nucleation points where the polymer grows directly on the gold. This can lead to non-uniform, mushroom-like 3D structures protruding through the monolayer. researchgate.net

The table below summarizes the influence of applied potential on the nucleation and growth mechanism of PPy on a modified electrode surface, based on established models. mdpi.com

| Applied Potential | Nucleation Type | Growth Dimension | Resulting Film Characteristics |

| Low (e.g., 0.9 V) | Progressive | 3D | Less homogeneous, higher adhesion |

| High (e.g., 1.2 V) | Instantaneous | 2D | More homogeneous, lower adhesion |

The characteristics of the resulting PPy film are highly sensitive to the conditions during electropolymerization. Key parameters include monomer concentration, electrolyte composition, temperature, and the electrochemical method used (e.g., potentiostatic, galvanostatic, or potentiodynamic). rsc.orgresearchgate.net

Pyrrole Concentration: The concentration of the pyrrole monomer in the electrolyte solution directly affects the rate of polymerization. While a higher concentration can increase the growth rate, excessively high concentrations may lead to the formation of a passivating, non-conductive layer on the electrode, which can halt further polymer deposition. researchgate.net

Polymerization Potential: As discussed, the applied potential has a profound effect on the nucleation and growth mechanism. mdpi.comacs.org Higher potentials generally lead to faster deposition rates but can also result in more defects (e.g., overoxidation) in the polymer backbone, which can negatively impact its conductivity and stability.

Electrolyte and Solvent: The choice of solvent and supporting electrolyte is critical. The anion of the electrolyte salt acts as the dopant (counter-ion) that is incorporated into the PPy film during its oxidative growth to maintain charge neutrality. The size and nature of this dopant ion influence the morphology, conductivity, and mechanical properties of the final polymer film. rsc.org

Temperature and pH: Both temperature and pH can affect the kinetics of the polymerization reaction and the stability of the monomer and resulting polymer. rsc.org

Electrochemical Characterization Techniques

The formation of the PPy film on the this compound SAM and the properties of the resulting interface can be monitored and characterized in situ using various electrochemical techniques.

Cyclic voltammetry is an indispensable tool for studying the electropolymerization process. During the growth of PPy, successive CV scans are recorded in the monomer-containing solution. A typical cyclic voltammogram for PPy deposition shows an irreversible oxidation wave on the first anodic scan, corresponding to the oxidation of the pyrrole monomer and the formation of initial oligomers. researchgate.net

With each subsequent cycle, the current in both the oxidation and reduction waves increases. researchgate.net This growing current is indicative of the deposition of an electroactive PPy film onto the electrode surface; as more conductive polymer is deposited, the effective surface area for the redox reactions increases. The linear increase of the redox peak current with the number of cycles confirms a controlled and continuous growth of the polymer film. researchgate.net Once the film is formed, its redox behavior (doping and de-doping processes) can be studied by running CV in a monomer-free electrolyte solution.

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the properties of the electrode/SAM/polymer/electrolyte interface. By applying a small sinusoidal potential perturbation over a wide range of frequencies, EIS can deconstruct the complex interfacial processes into constituent resistive and capacitive elements.

When applied to the this compound system, EIS can be used to:

Characterize the SAM: Before polymerization, EIS can assess the quality of the SAM. A well-formed, dense monolayer will exhibit high impedance, characterized by a large charge-transfer resistance and low capacitance.

Monitor Film Growth: During electropolymerization, the impedance spectra change significantly. The initial high resistance of the SAM decreases as the conductive PPy film begins to form and cover the surface.

Analyze the Final Interface: For the completed PPy film, EIS provides information on the charge-transfer resistance at the polymer/electrolyte interface, the double-layer capacitance, and diffusion processes within the polymer film. Modeling the impedance data can provide quantitative values for these parameters, offering insights into the film's conductivity and porosity.

The table below outlines typical changes in key interfacial parameters measured by EIS during the modification process.

| Electrode State | Charge-Transfer Resistance (Rct) | Double-Layer Capacitance (Cdl) | Interpretation |

| Bare Gold Electrode | Low | Moderate | Fast electron transfer at the metal/electrolyte interface. |

| Au + SAM | High | Low | The insulating alkyl chains of the SAM block electron transfer. |

| Au + SAM + PPy Film | Decreases with film growth | Increases with film growth | The conductive PPy provides pathways for charge transfer, and the porous polymer structure increases the effective surface area. |

Chronoamperometry for Polymerization Rate Studies

Chronoamperometry is a potentiostatic technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This method is instrumental in studying the kinetics of electropolymerization of monomers like this compound. When a potential sufficient to oxidize the pyrrole monomer is applied, polymerization is initiated on the electrode surface. google.com

The typical chronoamperogram for the electropolymerization of pyrrole from a self-assembled monolayer (SAM) of this compound exhibits distinct features. Initially, a sharp spike in current occurs due to the charging of the electrochemical double layer and the initial oxidation of the pyrrole head groups of the SAM. researchgate.net This is followed by a current transient that reflects the nucleation and growth mechanism of the polymer film. For polypyrrole, the process often involves diffusion-controlled oxidation and nucleation of pyrrole radical cations on the surface. researchgate.net After the initial nucleation, the current density often stabilizes or slowly increases as the conductive polymer film grows and provides more surface area for further polymerization. researchgate.net By analyzing the shape of the current-time curve, researchers can deduce information about the polymerization rate and the mechanism of film growth.

Table 1: Representative Chronoamperometry Data for Electropolymerization

| Time (s) | Current Density (µA/cm²) | Polymerization Stage |

| 0.1 | 250.5 | Initial Current Spike / Double-layer charging |

| 1.0 | 85.2 | Nucleation Phase |

| 5.0 | 92.7 | Polymer Growth |

| 10.0 | 98.6 | Polymer Growth |

| 30.0 | 110.3 | Continued Film Growth |

| 60.0 | 115.8 | Stabilization |

Surface Plasmon Resonance (SPR) Investigations

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used for real-time, label-free monitoring of biomolecular interactions at interfaces. mdpi.com It relies on the excitation of surface plasmons—collective oscillations of electrons—at the interface of a metal (typically gold) and a dielectric medium. mdpi.com Changes in the refractive index near the metal surface, such as those caused by the adsorption of molecules, alter the resonance conditions, providing quantitative information about the binding events. mdpi.com

SPR as a Tool for Monitoring Adsorption and Polymerization

SPR is exceptionally well-suited for monitoring the multi-step process of forming a functionalized polymer film from this compound. The initial step involves the formation of a self-assembled monolayer (SAM) on a gold-coated SPR sensor chip. The adsorption of the thiol molecules onto the gold surface causes a distinct increase in the SPR signal, which can be monitored in real-time until a stable, well-ordered monolayer is formed. rsc.org

Following the SAM formation, the electropolymerization of the terminal pyrrole groups can also be tracked using SPR. As the polypyrrole film grows on the SAM, the mass and thickness of the layer on the sensor surface increase significantly. This leads to a substantial change in the local refractive index and, consequently, a large increase in the SPR response. This allows for the real-time monitoring of the polymerization process, complementing electrochemical techniques like chronoamperometry.

Table 2: Illustrative SPR Signal Changes During Surface Modification

| Step | Process | Time (min) | SPR Response (RU) |

| 1 | Baseline (Buffer Flow) | 0-5 | 10,000 |

| 2 | SAM Formation (Thiol Injection) | 5-20 | 11,500 |

| 3 | Washing Step | 20-25 | 11,450 |

| 4 | Electropolymerization | 25-35 | 14,200 |

| 5 | Final Wash | 35-40 | 14,100 |

Integration of SAMs with SPR for Enhanced Sensitivity in Biosensors

The integration of SAMs, such as those formed by this compound, with SPR technology is a powerful strategy for developing highly sensitive biosensors. rsc.orgresearchgate.net The SAM provides a well-defined and stable interface for the covalent immobilization of biorecognition molecules like antibodies, enzymes, or nucleic acids. nih.gov The long alkane chain of the thiol helps to create distance from the metal surface, which can improve the accessibility and functionality of the immobilized biomolecules.

This controlled surface chemistry is crucial for enhancing sensor performance in several ways:

High Specificity: It allows for the specific and oriented attachment of bioreceptors, maximizing their binding efficiency. nih.gov

Reduced Non-specific Binding: The densely packed monolayer can resist the unwanted adsorption of other proteins or molecules from a complex sample, reducing background noise and improving the signal-to-noise ratio. nih.gov

Applications in Electrochemical Sensing Architectures

The unique properties of this compound make it a valuable component in the design of advanced electrochemical sensors. vu.lt The thiol group ensures strong anchoring to gold electrodes, the alkyl chain provides a defined barrier and structural organization, and the terminal pyrrole group can be electropolymerized to create a conductive and functional polymer matrix. nih.gov This architecture allows for the entrapment or imprinting of target molecules, leading to highly specific and sensitive detection platforms. semanticscholar.org

Development of Molecularly Imprinted Polymer (MIP) Sensors (e.g., for Glyphosate)

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a specific target molecule. mdpi.commdpi.com A highly effective strategy for creating MIP-based electrochemical sensors involves using a SAM of this compound as a foundation.

The fabrication process for a glyphosate (B1671968) sensor involves the electropolymerization of the pyrrole head groups in the presence of glyphosate molecules, which act as templates. nih.gov The polymer grows around the template molecules, forming cavities that are complementary in size, shape, and chemical functionality. researchgate.net Subsequent removal of the glyphosate template leaves these specific recognition sites within the polypyrrole matrix. nih.gov When the sensor is exposed to a sample, glyphosate molecules can selectively rebind to these cavities, generating a measurable electrochemical signal. This approach has been shown to produce sensors with very low detection limits for glyphosate. nih.gov

Table 3: Performance Characteristics of MIP-based Glyphosate Sensors

| Sensor Platform | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Polypyrrole MIP | Electrochemical | 10⁻¹³ M to 10⁻⁵ M | 1 pM | nih.gov |

| Fluorescent MIP Particles | Fluorescence | 5 µM to 55 µM | 1.45 µM | nih.gov |

| QCM with MIP | Gravimetric | - | Low µM range | mdpi.com |

| SPR with MIP | Optical | 0.003 µM to 10 µM | 1 nM | mdpi.com |

Role of SAMs in Facilitating or Hindering Polymer Deposition

The quality of the SAM formed by this compound plays a critical role in the subsequent electropolymerization process. A well-ordered, densely packed, and defect-free monolayer can act as an insulating barrier. researchgate.net This barrier can hinder electron transfer between the electrode surface and the pyrrole monomers, thereby inhibiting or preventing polymer deposition. The long alkyl chains of the thiol molecules contribute to forming a robust insulating layer.

Conversely, defects within the SAM, such as pinholes or grain boundaries, can act as nucleation sites for electropolymerization. researchgate.netmdpi.com At these defect sites, the underlying electrode is exposed, allowing for the direct oxidation of pyrrole monomers and the initiation of polymer growth. In some sensor designs, defects are created intentionally to control the location and morphology of the polymer film. Therefore, the SAM can either facilitate polymer deposition by providing controlled nucleation points or hinder it by forming an effective insulating layer, depending on the integrity and design of the monolayer. mdpi.com

Data Unvailable for Specific Thermodynamic Constants of this compound in Sensing Applications

Extensive research into the electrochemical and interfacial properties of this compound has yet to yield specific, publicly available data for its dissociation constant (KD) and Gibbs free energy (ΔG⁰) in sensing applications. While this compound is utilized in the formation of self-assembled monolayers (SAMs) for biosensor development, detailed thermodynamic characterizations of its binding interactions with specific analytes are not documented in the surveyed scientific literature.

The dissociation constant is a critical parameter that quantifies the binding affinity between a sensor's recognition layer and its target analyte. A lower KD value signifies a stronger binding affinity. Similarly, the Gibbs free energy provides insight into the spontaneity of the binding process, with a more negative ΔG⁰ indicating a more favorable interaction.

Despite the importance of these parameters, specific experimental determinations for systems employing this compound are not readily found. Research in the broader field of thiol-based SAMs for biosensing often involves the determination of KD and ΔG⁰ for various analyte-receptor pairs. However, these values are highly specific to the particular chemical system under investigation, including the nature of the immobilized probe, the target analyte, and the experimental conditions.

Further research is required to quantify the dissociation constant and Gibbs free energy for sensing systems based on this compound to fully characterize and optimize their performance for specific analytical applications.

Applications in Materials Science and Nanotechnology

Surface Modification of Quantum Dots (QDs)

The performance and stability of quantum dots in various applications are highly dependent on their surface chemistry. Ligands play a crucial role in passivating surface defects, preventing aggregation, and mediating electronic interactions with the surrounding environment.

As-synthesized quantum dots are typically coated with long-chain, insulating ligands which limit carrier transport. researchgate.net A critical step in fabricating functional QD-based devices is the replacement of these native ligands with shorter, functional molecules through a process called ligand exchange. researchgate.net 11-(1H-pyrrol-1-yl)undecane-1-thiol is utilized in this capacity, where its thiol group strongly binds to the surface of cadmium-based quantum dots (e.g., CdSe, CdTe). scispace.comfrontiersin.org

This process serves two primary purposes:

Surface Passivation: The thiol group effectively passivates surface trap states on the quantum dots. utoronto.ca These defects can act as non-radiative recombination centers, quenching photoluminescence and reducing device efficiency. By binding to the QD surface, thiols can reduce the density of these traps, leading to enhanced photoluminescence quantum yields. utoronto.ca

Formation of Self-Assembled Monolayers (SAMs): The molecule is designed to form well-ordered SAMs on nanoparticle surfaces. scientificlabs.co.ukdv-expert.org The long alkyl chain promotes van der Waals interactions between adjacent ligands, leading to a densely packed, stable monolayer that protects the QD core. vu.lt

The terminal pyrrole (B145914) groups of the SAM provide a specific chemical functionality at the nanoparticle surface, which can be used to influence electronic properties or for further chemical reactions. scientificlabs.co.ukresearchgate.net For instance, the pyrrolyl-terminated SAM can participate in polymerization reactions, covalently linking the QD to a conductive polymer matrix and enhancing the stability of the final film. researchgate.net

The ligand shell is not merely a passive coating; it actively influences the electronic properties of the nanocrystal. The choice of ligand can alter the energy levels (HOMO-LUMO gap) of the quantum dot and mediate electronic coupling with other entities. frontiersin.org

When this compound is used as a capping ligand, it introduces a new interface between the inorganic QD core and the organic ligand shell. The pyrrole group, an electron-rich aromatic heterocycle, can participate in electronic processes. scispace.com Theoretical studies on similar aromatic thiol ligands have shown they can stabilize the LUMO (Lowest Unoccupied Molecular Orbital) of the quantum dot and decrease the HOMO-LUMO gap. frontiersin.org This modification of the electronic structure can lead to a redshift in the absorption spectra of the quantum dots. frontiersin.org The presence of the pyrrole group at the terminus of the alkyl chain creates a defined interface that can act as a hole-injection barrier, influencing charge separation and recombination pathways. dv-expert.org

Charge Transfer Dynamics in Nanoscale Assemblies

The efficiency of many QD-based devices, such as solar cells and photodetectors, hinges on the rapid and efficient transfer of charge (electrons or holes) from the photoexcited quantum dot to an acceptor material. The ligand shell plays a pivotal role in controlling these charge transfer dynamics.

Upon photoexcitation, a quantum dot generates an electron-hole pair (an exciton). For applications requiring charge separation, either the electron or the hole must be transferred to an acceptor. The pyrrole moiety of this compound can act as a hole acceptor. scispace.com After the exciton (B1674681) is created in the QD, the hole can transfer from the valence band of the nanocrystal to the pyrrole ligand. scispace.com

This process is often competitive with other decay pathways, such as radiative recombination (fluorescence) and trapping at surface defects. diva-portal.org Research has shown that hole transfer to surface-bound thiol ligands can be an extremely rapid process, occurring on the picosecond timescale. diva-portal.org The efficiency of this transfer depends on the energetic alignment between the QD's valence band and the HOMO level of the acceptor ligand, as well as the electronic coupling between them. scispace.comnih.gov

The long undecane (B72203) (C11) alkyl chain of this compound is not just a passive spacer; it acts as a tunneling barrier for charge transfer. scispace.com The rate of charge transfer via tunneling decreases exponentially with the thickness of this barrier. Therefore, the length of the alkyl chain is a critical parameter for tuning charge transfer rates. scispace.comescholarship.org

Longer alkyl chains increase the distance between the QD core (where the hole is localized) and the pyrrole acceptor group, which weakens the electronic coupling and slows down the hole transfer rate. scispace.comarxiv.org This relationship allows for systematic control over the charge transfer dynamics by designing ligands with varying chain lengths. While a shorter chain might facilitate faster transfer, longer chains can be essential for creating well-ordered, insulating monolayers that prevent charge leakage or for applications where a specific distance is required to optimize energy transfer processes. researchgate.net

Table 1: Influence of Alkyl Chain Length on Charge Transfer Properties

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

| Tunneling Barrier | Increases | The alkyl chain acts as an insulating barrier; a longer chain presents a wider barrier for the charge to tunnel through. scispace.com |

| Electronic Coupling | Decreases | The wavefunctions of the donor (QD) and acceptor (ligand headgroup) overlap less with increasing distance. arxiv.org |

| Charge Transfer Rate | Decreases | The rate is directly dependent on the electronic coupling and the tunneling probability, both of which decrease with distance. scispace.com |

To understand the specific role of the pyrrole group, it is useful to compare this compound with other functionalized thiols, particularly ferrocene-terminated thiols, which are also widely studied as hole acceptors. scispace.comnih.gov

Ferrocene is an excellent redox-active molecule with a stable oxidized state (ferrocenium), making it a highly efficient hole acceptor. acs.org Studies comparing different hole acceptors have explored the relationship between the driving force (the difference in redox potential between the QD and the acceptor) and the rate of hole transfer. nih.gov

The alkyl chain in both ferrocene- and pyrrole-terminated thiols serves the same function as a tunneling barrier. scispace.com Therefore, the principles regarding the impact of chain length on transfer rates apply to both classes of molecules, allowing for a systematic investigation of charge transfer phenomena by simply modifying the terminal redox-active group or the length of the alkyl spacer. scispace.comnih.gov

Table 2: Comparison of Terminal Groups on Alkanethiols for QD Surface Modification

| Feature | This compound | Ferrocene-terminated Alkanethiol |

| Terminal Group | Pyrrole | Ferrocene |

| Primary Function | Hole Acceptor / Polymerization Site scispace.comresearchgate.net | Hole Acceptor / Redox Probe scispace.comacs.org |

| Hole Transfer Driving Force | Moderate scispace.com | High (tunable with substituents) nih.gov |

| Redox Characteristics | Can be electrochemically polymerized. researchgate.net | Exhibits stable, reversible one-electron oxidation. acs.org |

| Alkyl Chain Role | Thiol anchor and tunneling barrier. scispace.com | Thiol anchor and tunneling barrier. scispace.com |

Fabrication of Functional Surfaces for Electronic Devices

The compound this compound (PUT) is a bifunctional molecule of significant interest in materials science and nanotechnology for the creation of functionalized surfaces, particularly for electronic applications. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Its structure, featuring a thiol (-SH) group at one end and a pyrrole ring at the other, allows for a two-stage functionalization process. The thiol group readily forms a strong, organized self-assembled monolayer (SAM) on noble metal surfaces like gold, while the terminal pyrrole groups provide a platform for subsequent chemical or electrochemical modifications. scientificlabs.co.uksigmaaldrich.com These pyrrole groups are precursors for the formation of conductive polymers, enabling the fabrication of conductive monolayers on various surfaces. scientificlabs.co.uksigmaaldrich.com

The primary application of PUT in this domain is to serve as a molecular-level bridge between a metallic substrate and an organic functional layer. The undecane chain provides a well-defined insulating barrier, while the terminal pyrrole units can be electropolymerized to create a conductive polypyrrole (PPy) film. researchgate.net This process allows for precise control over the interface properties, which is critical for the performance of electronic devices. The resulting surfaces can be tailored for applications such as sensors, electrochromic devices, and other advanced electronic components. vu.ltvu.ltnih.gov

Micro-contact Printing Techniques Utilizing SAMs

Micro-contact printing (µCP) is a soft lithography technique that uses a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer molecules onto a substrate with micro- or nanoscale precision. myu-group.co.jp When used with this compound, this technique allows for the creation of patterned SAMs on gold surfaces. scientificlabs.co.uksigmaaldrich.comchemicalbook.com The thiol groups of PUT have a high affinity for gold, leading to the formation of a covalent bond and a densely packed monolayer in the regions where the stamp makes contact. scientificlabs.co.uk

The process involves "inking" the PDMS stamp with a solution of PUT and then bringing it into contact with the gold substrate. myu-group.co.jp The PUT molecules are transferred from the stamp to the gold, creating a pattern of SAMs that mirrors the features on the stamp. These patterned surfaces, with their exposed pyrrole functionalities, can then be used for further localized modifications. For instance, the pyrrole groups can serve as specific sites for the electrochemical polymerization of polypyrrole, resulting in the growth of conductive polymer patterns directly on the electrode surface. This method has been noted as a viable strategy for creating defined polypyrrole/polymethylene patterns on gold. sigmaaldrich.com

The ability to create chemically distinct regions on a surface is fundamental for fabricating complex microelectronic devices, biosensors, and micro-electromechanical systems (MEMS). myu-group.co.jp The use of PUT in µCP provides a straightforward and effective method for patterning conductivity and chemical functionality on a substrate.

Creation of Polymer-Modified Electrodes for Advanced Applications

A significant application of this compound is in the fabrication of polymer-modified electrodes, where a conductive polymer layer is grown on top of the PUT self-assembled monolayer. vu.ltmdpi.com The terminal pyrrole units of the SAM act as nucleation sites, initiating the electrochemical polymerization of pyrrole monomers from a solution. researchgate.net This approach offers several advantages over direct polymer deposition on a bare electrode.

The organized structure of the PUT SAM promotes the growth of a more ordered, denser, and more adherent polypyrrole (PPy) film. researchgate.net The covalent linkage between the PPy film and the electrode, via the PUT monolayer, significantly enhances the stability of the polymer layer. researchgate.net Research has shown that PPy films deposited on PUT-modified gold electrodes exhibit improved morphological packing and enhanced conductivity compared to films grown on unmodified surfaces. researchgate.net

This technique is particularly valuable in the development of electrochemical sensors. For instance, in the creation of a sensor for the herbicide glyphosate (B1671968), a PUT SAM was used to overcome the issue of glyphosate molecules interacting with the bare gold electrode, which would otherwise hinder the deposition of the sensing polymer layer. nih.govresearchgate.net The PUT monolayer facilitates a more controlled and stable formation of the molecularly imprinted polypyrrole (MIPpy) layer responsible for selective analyte detection. nih.gov

The electrochemical properties of these polymer-modified electrodes can be finely tuned by controlling the conditions of the electropolymerization process, such as the potential, current density, and duration. mdpi.com Studies have investigated the electrochemical behavior of pyrrole-terminated SAMs, noting that they are stable under potential scanning in certain electrolytes and that polymerization can occur without oxidizing the monolayer itself. researchgate.net

Below is a table summarizing research findings related to the use of PUT in creating polymer-modified electrodes.

| Electrode System | Key Findings | Reference |

| PPy on PUT-modified Gold | The pyrrole groups of the SAM act as nucleation sites, leading to denser, more adherent PPy films with enhanced conductivity. | researchgate.net |

| PPy on PUT-modified Gold | SAMs of PUT were found to be stable during potential scans in Et4NBF4/CH3CN, and polymerization of pyrrole occurred without monolayer oxidation. | researchgate.net |

| MIPpy on PUT-modified Gold for Glyphosate Sensing | The PUT SAM prevented the undesirable interaction of glyphosate with the gold surface, enabling the stable formation of the molecularly imprinted polymer sensing layer. | nih.govresearchgate.net |

| PPy-PMB on modified ITO | Using pyrrolyl-terminated SAMs like PUT is a suggested method to improve the adhesion of polymer layers on ITO electrodes for electrochromic applications. | vu.ltmdpi.com |

Chemical Reactivity and Functionalization Potential of 11 1h Pyrrol 1 Yl Undecane 1 Thiol

Reactions of the Thiol Group

The thiol (-SH) group is a potent nucleophile and is susceptible to oxidation-reduction reactions, making it a versatile handle for chemical modification.

Oxidation to Disulfides

Thiols can be readily oxidized to form disulfides (R-S-S-R), a reaction of significant importance in various chemical and biological processes. This reversible reaction can be accomplished using a range of mild oxidizing agents. For long-chain alkyl thiols such as 11-(1H-pyrrol-1-yl)undecane-1-thiol, this reaction results in the formation of a symmetrical disulfide, bis(11-(1H-pyrrol-1-yl)undecyl) disulfide. This transformation can be achieved under various conditions, including exposure to air (autoxidation), particularly in the presence of base or metal catalysts, or through the use of specific oxidizing reagents. masterorganicchemistry.comnih.gov

Common oxidizing agents for the conversion of thiols to disulfides include:

Molecular Iodine (I₂) : In the presence of a base, iodine effectively oxidizes thiols to disulfides.

Hydrogen Peroxide (H₂O₂) : This is an environmentally benign oxidizing agent that can be used for this transformation.

Dimethyl Sulfoxide (DMSO) : DMSO can serve as an oxidant for the conversion of thiols to disulfides.

Air/Oxygen : In the presence of a base or a metal catalyst, atmospheric oxygen can facilitate the oxidation of thiols.

Table 1: Representative Conditions for the Oxidation of Thiols to Disulfides

| Oxidizing Agent | Solvent | Conditions | Expected Product |

|---|---|---|---|

| Iodine (I₂) / Base | Ethanol | Room Temperature | Bis(11-(1H-pyrrol-1-yl)undecyl) disulfide |

| Hydrogen Peroxide (H₂O₂) | Methanol | Room Temperature | Bis(11-(1H-pyrrol-1-yl)undecyl) disulfide |

Reduction Reactions

The disulfide bond can be readily cleaved back to the corresponding thiols through reduction. This reversibility is a key feature of thiol-disulfide chemistry. For bis(11-(1H-pyrrol-1-yl)undecyl) disulfide, reduction would yield two molecules of this compound. This reaction is typically carried out using reducing agents that can efficiently break the sulfur-sulfur bond.

Common reducing agents for the conversion of disulfides to thiols include:

Zinc and Acid (e.g., HCl) : A classic method for the reduction of disulfides. nih.gov

Sodium Borohydride (NaBH₄) : A milder reducing agent that can also effect this transformation.

Dithiothreitol (B142953) (DTT) : Often used in biological systems for the reduction of disulfide bonds in proteins.

Table 2: Representative Conditions for the Reduction of Disulfides to Thiols

| Reducing Agent | Solvent | Conditions | Expected Product |

|---|---|---|---|

| Zinc (Zn) / Hydrochloric Acid (HCl) | Ethanol | Room Temperature | This compound |

| Sodium Borohydride (NaBH₄) | Ethanol/Water | Room Temperature | This compound |

Nucleophilic Substitution Reactions

The thiol group is an excellent nucleophile, readily participating in S-alkylation reactions with a variety of electrophiles. masterorganicchemistry.com This reactivity allows for the straightforward formation of thioethers. In the case of this compound, the sulfur atom can attack an electrophilic carbon, displacing a leaving group in a typical SN2 fashion. This reaction is highly efficient and provides a robust method for covalently attaching the pyrrole-terminated alkyl chain to other molecules or surfaces.

Common electrophiles for the S-alkylation of thiols include:

Alkyl Halides (e.g., methyl iodide, benzyl (B1604629) bromide) : Primary and secondary alkyl halides are good substrates for S-alkylation.

Epoxides : The thiol can act as a nucleophile to open the epoxide ring.

Michael Acceptors (α,β-unsaturated carbonyls) : Thiols can undergo conjugate addition to these systems.

Table 3: Representative Nucleophilic Substitution Reactions of Thiols

| Electrophile | Reaction Type | Conditions | Expected Product |

|---|---|---|---|

| Methyl Iodide | SN2 | Base (e.g., NaH), THF | 11-(1H-pyrrol-1-yl)-1-(methylthio)undecane |

| Benzyl Bromide | SN2 | Base (e.g., K₂CO₃), Acetone | 1-(benzylthio)-11-(1H-pyrrol-1-yl)undecane |

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly activating it towards electrophilic substitution.

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrrole ring typically occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position. Due to the high reactivity of the pyrrole ring, milder reaction conditions are often required compared to those used for benzene. For an N-substituted pyrrole like this compound, the undecane (B72203) chain does not significantly alter the inherent reactivity of the pyrrole ring.

Common electrophilic substitution reactions of pyrrole include:

Halogenation : Introduction of a halogen (Cl, Br, I) onto the pyrrole ring.

Nitration : Introduction of a nitro group (-NO₂) onto the pyrrole ring.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) onto the pyrrole ring.

Friedel-Crafts Acylation : Introduction of an acyl group (-COR) onto the pyrrole ring.

Table 4: Representative Electrophilic Substitution Reactions of N-Alkylpyrroles

| Reaction | Reagent | Conditions | Expected Major Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | THF, 0 °C | 2-bromo-1-(11-thioloundecyl)-1H-pyrrole |

| Nitration | Acetyl Nitrate (CH₃COONO₂) | Acetic Anhydride, low temp. | 2-nitro-1-(11-thioloundecyl)-1H-pyrrole |

| Sulfonation | Pyridine-SO₃ complex | Pyridine | 1-(11-thioloundecyl)-1H-pyrrole-2-sulfonic acid |

Building Block for Heterocyclic Compound Synthesis

The pyrrole nucleus is a fundamental structural motif in a vast array of more complex heterocyclic systems, including porphyrins, bile pigments, and many pharmaceuticals. N-substituted pyrroles, such as this compound, can serve as precursors in the synthesis of these larger, more intricate molecules. The functional groups on the pyrrole ring, introduced via electrophilic substitution, can be further elaborated to construct fused ring systems or to link multiple pyrrole units together.

For example, the formylation of the pyrrole ring via the Vilsmeier-Haack reaction introduces an aldehyde group, which can then participate in condensation reactions to build larger heterocyclic frameworks. Similarly, other functional groups can be used as handles for cyclization reactions, making N-alkylpyrroles versatile starting materials in synthetic organic chemistry.

Derivatization for Enhanced Functionality

The bifunctional nature of this compound, possessing both a terminal thiol group and a pyrrole heterocycle, offers extensive possibilities for chemical derivatization to enhance its functionality for various applications. Both the thiol and pyrrole moieties can undergo a range of chemical transformations, allowing for the covalent attachment of other molecules, modification of surface properties, and the introduction of new functionalities such as redox activity or specific recognition sites.

The thiol (-SH) group is a versatile functional group known for its reactivity. nih.gov It can be readily oxidized to form disulfides (-S-S-), which can be a reversible process, offering a mechanism for dynamic self-assembly or controlled release of attached molecules. Further oxidation can lead to the formation of sulfinic acids (-SO₂H) and sulfonic acids (-SO₃H). The thiol group can also undergo alkylation to form thioethers (-S-R) or participate in Michael additions to α,β-unsaturated carbonyl compounds. These reactions are highly efficient and can be used to immobilize a wide array of molecules, from small organic compounds to large biomolecules.

The pyrrole ring, being an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution reactions, primarily at the C2 and C5 positions (α-positions) due to the higher stability of the resulting cationic intermediate. uctm.edu Common electrophilic substitution reactions for pyrroles include halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), acylation (e.g., Friedel-Crafts acylation), and formylation (e.g., Vilsmeier-Haack reaction). wikipedia.org These reactions allow for the introduction of a variety of functional groups onto the pyrrole ring, which can then be used for further chemical modifications or to tune the electronic properties of the molecule. The nitrogen atom of the pyrrole ring can be deprotonated with a strong base to form a pyrrolide anion, which is nucleophilic and can react with electrophiles. wikipedia.org

The ability to selectively modify either the thiol or the pyrrole group, or both, provides a powerful platform for creating multifunctional surfaces and materials. For instance, the thiol group can be used to anchor the molecule to a gold surface to form a self-assembled monolayer (SAM), while the exposed pyrrole group can be subsequently functionalized. rsc.org This strategy allows for the fabrication of surfaces with tailored chemical and physical properties for applications in sensors, electronics, and biomaterials.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group | Potential Enhanced Functionality |

| Thiol (-SH) | Oxidation | Air, I₂, H₂O₂ | Disulfide (-S-S-) | Reversible covalent linkages, redox-switchable systems |

| Alkylation | Alkyl halides (R-X) | Thioether (-S-R) | Stable covalent attachment of molecules | |

| Michael Addition | α,β-unsaturated carbonyls | Thioether adduct | Covalent immobilization of biomolecules and other moieties | |

| Pyrrole | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromopyrrole | Intermediate for cross-coupling reactions, altered electronic properties |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis acid | Acylpyrrole | Introduction of ketone functionality for further derivatization | |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylpyrrole | Introduction of aldehyde for bioconjugation or further synthesis |

Supramolecular Assembly and Intermolecular Interactions

This compound is designed for the formation of self-assembled monolayers (SAMs) on various substrates, most notably gold surfaces. rsc.org This self-assembly process is a hallmark of its supramolecular behavior. The formation of these ordered molecular assemblies is driven by a combination of strong, specific interactions between the thiol headgroup and the substrate, and weaker, non-covalent interactions between the adjacent molecules. tugraz.at